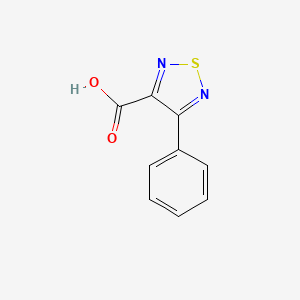

4-phenyl-1,2,5-thiadiazole-3-carboxylic Acid

Description

Historical Context and Evolution of Thiadiazole Chemistry

The chemistry of thiadiazoles dates back to the 19th century, with the development of synthetic organic chemistry. The first 1,3,4-thiadiazole (B1197879) was reported by Fischer in 1882, while the fundamental nature of the ring system was more clearly understood by 1890. sphinxsai.comnih.gov The synthesis of the parent 1,2,5-thiadiazole (B1195012) and its benzo-fused derivatives followed, with initial preparations of 2,1,3-benzothiadiazole (B189464) accomplished by Hinsberg in 1889. The parent, non-fused 1,2,5-thiadiazole was synthesized much later through the oxidative degradation of the benzothiadiazole, followed by decarboxylation. This historical progression laid the groundwork for extensive investigation into the synthesis and properties of a vast array of thiadiazole derivatives.

Structural Classification and Regioisomeric Significance of 1,2,5-Thiadiazoles

Thiadiazoles exist in four distinct regioisomeric forms, distinguished by the relative positions of the sulfur and two nitrogen atoms within the five-membered ring. This structural diversity is fundamental to the varied chemical and physical properties observed across the thiadiazole family. nih.gov The 1,2,5-thiadiazole isomer is notable for its high aromaticity and thermal stability. Its electron-withdrawing nature, a consequence of the electronegative nitrogen and sulfur atoms, significantly influences the properties of molecules incorporating this ring system.

| Regioisomer | Structure | Key Characteristics |

| 1,2,3-Thiadiazole | A five-membered ring with sulfur at position 1 and nitrogens at positions 2 and 3. | Often used in agrochemicals and as precursors in organic synthesis. |

| 1,2,4-Thiadiazole (B1232254) | A five-membered ring with sulfur at position 1 and nitrogens at positions 2 and 4. | Found in various biologically active compounds and natural products. |

| 1,2,5-Thiadiazole | A five-membered ring with sulfur at position 1 and nitrogens at positions 2 and 5. | Known for its high aromaticity, stability, and use in pharmaceuticals and materials science. |

| 1,3,4-Thiadiazole | A five-membered ring with sulfur at position 1 and nitrogens at positions 3 and 4. | One of the most extensively studied isomers, present in numerous commercial drugs. sphinxsai.comnih.gov |

Positioning of 4-Phenyl-1,2,5-thiadiazole-3-carboxylic Acid within Contemporary Heterocyclic Research

While the broader class of 1,2,5-thiadiazoles is well-documented, specific research focusing exclusively on this compound is limited in publicly available scientific literature. However, its molecular architecture allows for a well-reasoned projection of its potential significance. The structure combines three key functional components:

The 1,2,5-thiadiazole ring : Provides a stable, aromatic, and electron-deficient core.

The phenyl group at position 4: Introduces a lipophilic, aromatic substituent that can engage in π-stacking interactions and can be further functionalized.

The carboxylic acid group at position 3: Offers a reactive handle for forming amides, esters, and other derivatives, and can act as a hydrogen bond donor and acceptor.

This combination of features makes this compound a highly valuable, albeit under-explored, building block or synthon. Its potential applications lie in the synthesis of more complex molecules for medicinal chemistry, where the thiadiazole core is a known pharmacophore, and in materials science, where derivatives could be investigated for their electronic and photophysical properties. nih.govbohrium.com The existence of the corresponding carboxamide, 4-phenyl-1,2,5-thiadiazole-3-carboxamide, suggests the parent carboxylic acid is a synthetically accessible and stable intermediate. chemsrc.com

Interdisciplinary Significance of the 1,2,5-Thiadiazole Moiety in Scientific Disciplines

The 1,2,5-thiadiazole scaffold is not confined to a single area of research; its derivatives have found applications across multiple scientific fields. This interdisciplinary relevance stems from the core's favorable physicochemical properties, including its stability, planarity, and electron-accepting character.

| Scientific Discipline | Application of 1,2,5-Thiadiazole Moiety | Example Research Area |

| Medicinal Chemistry | Serves as a key pharmacophore in drug design. It is considered a bioisostere of pyrimidine (B1678525) and oxadiazole moieties. nih.gov | Development of antimicrobial, anti-inflammatory, and kinase inhibitors. nih.govchemimpex.com |

| Agricultural Science | Used as a core structure in the development of new agrochemicals. | Synthesis of novel herbicides and fungicides to protect crops. chemimpex.com |

| Materials Science | Employed as an electron-accepting building block for organic electronic materials. | Creation of polymers and small molecules for organic photovoltaic (OPV) cells, organic light-emitting diodes (OLEDs), and coatings. bohrium.com |

| Analytical Chemistry | Utilized as a reagent or ligand in various analytical methods. | Development of metal complexes and reagents for the detection and quantification of chemical substances. chemimpex.com |

The continued exploration of 1,2,5-thiadiazole derivatives, including specialized compounds like this compound, promises to further expand their role in addressing contemporary scientific challenges.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,2,5-thiadiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-14-11-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODCDRVVTNWHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSN=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 Phenyl 1,2,5 Thiadiazole 3 Carboxylic Acid and Analogous 1,2,5 Thiadiazole Carboxylic Acids

Divergent Synthesis Strategies for the 1,2,5-Thiadiazole (B1195012) Ring System

The formation of the 1,2,5-thiadiazole ring is a foundational step in the synthesis of the target compound. Various synthetic routes have been developed, ranging from classical cyclization reactions to more modern, efficient pathways.

A primary and well-established method for constructing the 1,2,5-thiadiazole ring system involves the reaction of an aliphatic α-diamine with a sulfur chloride, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂). google.com This process is a cyclocondensation reaction where the diamine provides the two nitrogen atoms and the adjacent carbon backbone for the heterocyclic ring, while the sulfur chloride reagent delivers the sulfur atom.

The reaction is typically carried out in an inert solvent medium, with examples including dimethylformamide (DMF), benzene (B151609), or tetrahydrofuran. google.comchemicalbook.com The diamine is often used as an acid addition salt rather than the free base to control the reaction's reactivity. google.com For instance, the parent 1,2,5-thiadiazole can be prepared from ethylenediamine (B42938) and sulfur monochloride. chemicalbook.com Similarly, reacting 2,3-diaminobutane with sulfur dichloride yields 3,4-dimethyl-1,2,5-thiadiazole. chemicalbook.com The synthesis of 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid via this route would conceptually start from a corresponding α,β-diamino-β-phenylpropionic acid derivative.

| Starting Material | Sulfur Reagent | Product | Solvent | Ref. |

| Ethylenediamine | S₂Cl₂ or SCl₂ | 1,2,5-Thiadiazole | Inert (e.g., Benzene) | google.comchemicalbook.com |

| 2,3-Diaminobutane | SCl₂ | 3,4-Dimethyl-1,2,5-thiadiazole | Inert | chemicalbook.com |

| Diaminomaleonitrile | SOCl₂ | 1,2,5-Thiadiazole-3,4-dicarbonitrile | N/A | chemicalbook.com |

| 2-Aminoacetamides | SOCl₂ or S₂Cl₂ | 4-Substituted 1,2,5-Thiadiazoles | DMF | chemicalbook.com |

Oxidative ring contraction of larger sulfur-nitrogen heterocycles, specifically 4H-1,2,6-thiadiazines, presents an alternative pathway to the 1,2,5-thiadiazole scaffold. researchgate.net This transformation involves the extrusion of a carbon atom from the six-membered ring to yield the five-membered 1,2,5-thiadiazole.

One documented example involves treating 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with meta-chloroperoxybenzoic acid (m-CPBA), which results in an oxidative ring contraction to produce 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. researchgate.netresearchgate.net More recently, a photochemically mediated method has been developed where 1,2,6-thiadiazines are converted into 1,2,5-thiadiazole 1-oxides using visible light and molecular oxygen under ambient conditions. acs.orgnih.gov This reaction proceeds through a chemoselective [3+2] cycloaddition with singlet oxygen to form an endoperoxide intermediate, which then undergoes ring contraction with the selective excision of a carbon atom. acs.orgnih.govchemrxiv.org This method is notable for its mild conditions and efficiency, even in green solvents. acs.orgchemrxiv.org

| Precursor Ring System | Reagents/Conditions | Product Ring System | Key Feature | Ref. |

| 4H-1,2,6-Thiadiazine | m-CPBA | 1,2,5-Thiadiazole 1,1-Dioxide | Oxidative Contraction | researchgate.netresearchgate.net |

| 4H-1,2,6-Thiadiazine | Visible light, O₂ | 1,2,5-Thiadiazole 1-Oxide | Photochemical Contraction, Atom Economy | acs.orgnih.gov |

| 2,1,3-Benzothiadiazole (B189464) | Strong Oxidizing Agents (e.g., KMnO₄) | 1,2,5-Thiadiazole | Oxidative Degradation of Benzene Ring | thieme-connect.de |

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. bohrium.com For thiadiazole synthesis, these approaches include the use of microwave-assisted organic synthesis (MAOS) and ultrasonic irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating methods. nanobioletters.commdpi.com The use of environmentally benign solvents or solvent-free conditions is another key aspect of green synthetic strategies. bohrium.commdpi.com While specific examples detailing the green synthesis of this compound are not prevalent, the general methodologies are applicable. For instance, the photochemical ring contraction of 1,2,6-thiadiazines has been shown to be efficient in green solvents, highlighting a sustainable route to the 1,2,5-thiadiazole core. chemrxiv.org These techniques aim to create more economical and eco-friendly processes for producing thiadiazole derivatives. nanobioletters.com

Functional Group Interconversion for the Carboxylic Acid Moiety on the 1,2,5-Thiadiazole Scaffold

Once the 1,2,5-thiadiazole ring is formed, the introduction or unmasking of the carboxylic acid group is the next critical phase. This is typically achieved through the transformation of a precursor functional group, such as a nitrile (cyano group).

The conversion of a cyano group to a carboxylic acid is a common and effective method for producing 1,2,5-thiadiazole carboxylic acids. The electron-withdrawing nature of the thiadiazole ring facilitates this transformation. thieme-connect.de The hydrolysis can be performed under either acidic or basic conditions. commonorganicchemistry.com

In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. lumenlearning.com This initially forms an amide intermediate, which is then further hydrolyzed to the carboxylic acid. Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, also proceeding through an amide intermediate before yielding the carboxylate salt, which is then protonated to give the final carboxylic acid. This two-step process (nitrile to amide, then amide to acid) is a fundamental transformation in organic synthesis. Biocatalytic hydrolysis using nitrilase enzymes also presents a mild and selective alternative for this conversion. thieme-connect.de

| Hydrolysis Condition | Reagents | Intermediate | Final Product | Ref. |

| Acidic | Strong Acid (e.g., HCl), H₂O, Heat | Amide | Carboxylic Acid | commonorganicchemistry.comlumenlearning.com |

| Basic | Hydroxide Base (e.g., NaOH), H₂O, Heat | Amide | Carboxylate Salt (then acid) | commonorganicchemistry.com |

| Biocatalytic | Nitrilase or Nitrile Hydratase/Amidase | Amide (can be isolated) | Carboxylic Acid | thieme-connect.de |

In some synthetic strategies, the desired carboxylic acid functionality arises from the cleavage and rearrangement of a more complex starting material. A notable example is the oxidative degradation of fused ring systems like 2,1,3-benzothiadiazoles. thieme-connect.de By treating a 2,1,3-benzothiadiazole with strong oxidizing agents, such as potassium permanganate, the electron-rich benzene ring is cleaved, yielding 1,2,5-thiadiazole-3,4-dicarboxylic acid. thieme-connect.de This method effectively uses the fused benzene ring as a synthon for two adjacent carboxylic acid groups on the thiadiazole core. Subsequent selective decarboxylation could potentially lead to the mono-carboxylic acid derivative.

Asymmetric Synthesis and Chiral Resolution Techniques for Substituted 1,2,5-Thiadiazoles

A critical analysis of the molecular structure of this compound reveals that the molecule is achiral. It does not possess any stereocenters, and its planar aromatic ring system precludes the existence of enantiomers. Consequently, methodologies such as asymmetric synthesis or chiral resolution are not applicable to the synthesis of this specific compound.

In the broader context of substituted 1,2,5-thiadiazole derivatives, the introduction of chirality would necessitate the presence of a stereocenter on one of the substituents attached to the thiadiazole core. While the potential for chirality in the broader class of thiadiazole-containing molecules has been noted, established literature detailing specific and widely adopted methods for the asymmetric synthesis of the 1,2,5-thiadiazole ring with chiral substituents, or the chiral resolution of such racemic mixtures, is notably scarce. nih.gov Research has been published on the stereoselective synthesis of reduced, non-aromatic systems like 1,2,5-thiadiazolidine 1,1-dioxides, but these methods are not directly transferable to the synthesis of the aromatic 1,2,5-thiadiazole core. nih.gov The focus of synthetic chemistry for this particular heterocycle has predominantly been on the construction and functionalization of the achiral aromatic ring itself.

Elucidating the Reactivity and Mechanistic Transformations of 4 Phenyl 1,2,5 Thiadiazole 3 Carboxylic Acid

Investigation of Aromaticity and Its Influence on Reactivity in the 1,2,5-Thiadiazole (B1195012) System

The 1,2,5-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms. jocpr.com This ring system is generally considered to be aromatic, which imparts a degree of stability to the molecule. isres.org The aromaticity arises from the delocalization of six π-electrons over the five-membered ring. However, the presence of two highly electronegative nitrogen atoms and a sulfur atom results in a significant polarization of the electron density.

This electron deficiency, or π-deficient nature, is a defining characteristic of the 1,2,5-thiadiazole ring. bohrium.comresearchgate.net The carbon atoms in the ring possess a low electron density, which profoundly influences the molecule's reactivity. nih.gov Consequently, the 1,2,5-thiadiazole core is generally resistant to electrophilic attack. Instead, its electron-poor nature makes it susceptible to nucleophilic attack, a key feature governing its chemical behavior. The phenyl group at the 4-position and the carboxylic acid group at the 3-position further modulate this reactivity through their respective electronic effects.

Electrophilic and Nucleophilic Substitution Dynamics on the 1,2,5-Thiadiazole Core

The electron-deficient character of the 1,2,5-thiadiazole ring system dictates its substitution patterns. Due to the low electron density on the ring's carbon atoms, electrophilic substitution reactions such as nitration or Friedel-Crafts acylation are generally not feasible on the thiadiazole core itself. nih.gov

Conversely, the ring is activated towards nucleophilic substitution. Fused 1,2,5-thiadiazoles are known to be π-deficient and readily react with nucleophiles. bohrium.comresearchgate.netresearchgate.net In the case of 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid, a sufficiently strong nucleophile could potentially attack one of the carbon atoms of the thiadiazole ring. However, direct nucleophilic substitution of a hydrogen atom on the ring is uncommon without a suitable leaving group. More typically, nucleophilic attack occurs on substituted thiadiazoles where a leaving group, such as a halogen, is present.

Regioselective Halogenation Reactions

Halogenation of the 1,2,5-thiadiazole core can be challenging due to the ring's deactivation towards electrophilic attack. Standard electrophilic halogenation methods may not be effective. However, halogenated thiadiazoles are valuable intermediates, as the halogen atom can act as a leaving group for subsequent nucleophilic substitution reactions. nih.gov

Alternative strategies, such as free-radical halogenation or metallation followed by quenching with a halogen source, may be employed. The regioselectivity of such reactions on this compound would be influenced by the directing effects of the existing phenyl and carboxylic acid substituents, as well as the intrinsic reactivity of the heterocyclic ring positions. For instance, enzymatic halogenation has been explored for the synthesis of other thiadiazole derivatives, suggesting that biocatalytic approaches could offer a regioselective route. nih.govacs.org

Table 1: Potential Regioselective Halogenation Approaches for the 1,2,5-Thiadiazole System

| Reaction Type | Reagents | Potential Outcome |

| Nucleophilic Halogenation | Requires a pre-functionalized ring (e.g., with a leaving group) | Substitution of the leaving group with a halide |

| Radical Halogenation | N-Halosuccinimide (NBS, NCS), radical initiator | Substitution at the phenyl ring or potentially at an activated C-H bond |

| Metal-Assisted Halogenation | Organolithium reagent followed by X₂ (e.g., I₂, Br₂) | Directed halogenation based on the site of metallation |

| Biocatalytic Halogenation | Haloperoxidase enzymes | Potentially high regioselectivity under mild conditions nih.govacs.org |

Chemical Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety at the 3-position of the thiadiazole ring is a versatile functional group that can undergo a variety of chemical transformations. These reactions provide pathways to a wide range of derivatives with potentially new chemical and biological properties. chemimpex.com

Thermal and Catalytic Decarboxylation of 1,2,5-Thiadiazole Carboxylic Acids

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). While simple aliphatic carboxylic acids are generally stable to heat, decarboxylation can be facilitated by specific structural features. libretexts.org The presence of an electron-withdrawing group at the α-carbon can promote decarboxylation. libretexts.org The electron-deficient 1,2,5-thiadiazole ring can be considered an activating group for this process.

Heating this compound may lead to thermal decarboxylation, yielding 4-phenyl-1,2,5-thiadiazole. This process often requires high temperatures. libretexts.orgmasterorganicchemistry.com The reaction can be envisioned to proceed through a cyclic transition state if there is a suitable proton transfer pathway, or via the formation of a zwitterionic intermediate. masterorganicchemistry.comacs.org

Catalytic methods can facilitate decarboxylation under milder conditions. Various metal catalysts, such as those based on silver or copper, have been shown to be effective for the protodecarboxylation of heteroaromatic carboxylic acids. organic-chemistry.org Additionally, photoredox catalysis offers a modern and mild approach for the decarboxylation of carboxylic acids. organic-chemistry.orgnih.gov

Table 2: Comparison of Decarboxylation Methods

| Method | Conditions | Advantages | Disadvantages |

| Thermal | High temperature (100-200°C+) libretexts.org | Simple, no catalyst required | High energy, potential for side reactions |

| Metal-Catalyzed | Metal salts (e.g., Ag₂CO₃, Cu₂O), solvent (e.g., DMSO) organic-chemistry.org | Milder conditions, higher yields | Catalyst cost and removal |

| Photoredox | Photocatalyst, light source, hydrogen atom donor nih.gov | Very mild conditions, high functional group tolerance | Requires specialized equipment |

Derivatization to Esters, Amides, and Acyl Halides

The carboxylic acid group is a precursor for the synthesis of several important acyl derivatives, including esters, amides, and acyl halides. These transformations are fundamental in organic synthesis.

Acyl Halide Formation: The most common method for converting a carboxylic acid to an acyl halide (typically an acyl chloride) is by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic attack by the halide.

Ester Formation: Esters can be synthesized through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the carboxylic acid can be converted to its more reactive acyl chloride or anhydride (B1165640) derivative, which then readily reacts with an alcohol. researchgate.net

Amide Formation: Amides are typically formed by reacting a carboxylic acid derivative with an amine. Direct reaction of a carboxylic acid with an amine is possible but often requires high temperatures. More commonly, the carboxylic acid is first activated using a coupling agent (e.g., DCC, EDC) or converted to an acyl halide or ester, which then reacts smoothly with the amine to form the amide bond. sbq.org.br

Nucleophilic Acyl Substitution Reactions

The derivatives formed in the previous section—acyl halides, esters, and amides—are all susceptible to nucleophilic acyl substitution. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism. libretexts.orglibretexts.org A nucleophile first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group is eliminated, regenerating the carbonyl double bond. libretexts.org

The reactivity of these derivatives towards nucleophiles follows the general order: Acyl Halide > Anhydride > Ester > Amide. This order is determined by the ability of the leaving group to depart; a better leaving group (weaker base) leads to a more reactive acyl compound. libretexts.org

For derivatives of this compound:

4-phenyl-1,2,5-thiadiazole-3-carbonyl chloride would be highly reactive, readily undergoing reactions with nucleophiles like water (to reform the acid), alcohols (to form esters), and amines (to form amides).

Esters (e.g., methyl 4-phenyl-1,2,5-thiadiazole-3-carboxylate) would be less reactive but can undergo transesterification with other alcohols, or be converted to amides upon reaction with amines.

Amides would be the most stable of these derivatives, requiring more forcing conditions to undergo further nucleophilic acyl substitution.

This cascade of reactions, starting from the parent carboxylic acid, allows for the synthesis of a diverse library of compounds based on the 4-phenyl-1,2,5-thiadiazole scaffold.

Redox Chemistry of the 1,2,5-Thiadiazole Heterocycle

The redox behavior of this compound is primarily dictated by the 1,2,5-thiadiazole ring, a heterocycle known for its aromatic character and specific reactivity at the sulfur atom. mdpi.com The electron-withdrawing nature of the heterocyclic ring influences the reactivity of its substituents and its susceptibility to nucleophilic or reductive attack. mdpi.com The sulfur atom in the ring can exist in different oxidation states, allowing for controlled chemical transformations. mdpi.com

Selective Oxidation of the Ring Sulfur to Sulfoxides and Sulfones (e.g., 1,1-Dioxides)

The sulfur atom in the 1,2,5-thiadiazole ring is susceptible to oxidation by mild oxidizing agents. mdpi.com This reactivity allows for the selective and stepwise conversion of the sulfide (B99878) to a sulfoxide (B87167) (S-oxide) and then to a sulfone (S,S-dioxide or 1,1-dioxide). mdpi.comorganic-chemistry.org This process modifies the electronic properties and geometry of the heterocycle, transforming the aromatic parent compound into nonaromatic derivatives. nih.gov

Common laboratory oxidants, particularly peroxy acids like 3-chloroperoxybenzoic acid (m-CPBA), are effectively employed for this transformation. mdpi.comnih.gov The initial oxidation yields the corresponding this compound 1-oxide. While selective mono-oxidation can be challenging, it has been achieved in related systems. jocpr.com Further oxidation under similar or slightly more forceful conditions affords the this compound 1,1-dioxide. organic-chemistry.orgnih.gov The formation of these 1,1-dioxides is a general and established synthetic route for this class of compounds. nih.gov

| Reactant | Oxidizing Agent | Product | Product Class |

|---|---|---|---|

| This compound | m-CPBA (1 equiv.) | This compound 1-oxide | Sulfoxide |

| This compound | m-CPBA (≥2 equiv.) | This compound 1,1-dioxide | Sulfone |

Controlled Reduction and Ring Cleavage Pathways

The 1,2,5-thiadiazole ring system is stable against a variety of mild reducing agents. mdpi.com However, under the influence of more powerful reducing conditions, the heterocycle can undergo controlled reduction, often leading to complete cleavage of the ring structure. mdpi.com

A significant reductive pathway for the 1,2,5-thiadiazole ring is its cleavage and desulfurization to yield 1,2-diamine compounds. mdpi.com This transformation is typically accomplished using strong hydride reagents such as lithium aluminum hydride (LiAlH₄) or, in some cases, sodium borohydride (B1222165) (NaBH₄), particularly in the presence of catalysts. nih.gov This pathway serves as a synthetic utility, where the thiadiazole ring acts as a protecting group for a 1,2-diamine functionality. mdpi.com

For the oxidized derivatives, such as the 1,1-dioxides, reduction can also be achieved. The 1,1-dioxide can be reduced back to the parent 1,2,5-thiadiazole under high-temperature vacuum conditions. mdpi.com Alternatively, catalytic hydrogenation using reagents like hydrogen gas with Adams' catalyst (PtO₂) can reduce the C=N double bonds of the dioxide ring, leading to the formation of the saturated 1,2,5-thiadiazolidine 1,1-dioxide. mdpi.com

| Reactant | Reducing Agent/Conditions | Product(s) | Transformation Type |

|---|---|---|---|

| This compound | LiAlH₄ or NaBH₄/CoCl₂ | (Diamino-phenyl)acetic acid derivative | Ring Cleavage & Desulfurization |

| This compound 1,1-dioxide | H₂, Adams' catalyst (PtO₂) | 4-phenyl-1,2,5-thiadiazolidine-3-carboxylic acid 1,1-dioxide | Ring Saturation |

| This compound 1,1-dioxide | High Temperature (e.g., 285 °C), Vacuum | This compound | Deoxygenation |

Photochemical and Thermal Stability Assessments and Degradation Mechanisms

The stability of this compound is largely influenced by the aromaticity of the 1,2,5-thiadiazole ring. The parent heterocycle, 1,2,5-thiadiazole, is noted for its considerable thermal stability, being stable at temperatures up to 220°C. mdpi.com Fused benzothiadiazole systems have demonstrated even higher stability, with some derivatives showing no decomposition below 400°C. acs.org The oxidized 1,1-dioxide derivatives are also remarkably stable, with some capable of sublimation at temperatures up to 300°C. mdpi.com However, at more elevated temperatures, these sulfones can undergo thermal decomposition, which typically involves the extrusion of sulfur dioxide (SO₂) to yield dinitrile compounds. mdpi.com

The photochemical stability of the 1,2,5-thiadiazole ring can be influenced by its substituents. While the parent ring is relatively stable, derivatives bearing phenyl groups can be susceptible to photochemical degradation. mdpi.com For instance, 3,4-diphenyl-1,2,5-thiadiazole (B14157591) has been shown to undergo slow photochemical degradation, resulting in ring cleavage to produce benzonitrile (B105546) and elemental sulfur. mdpi.comnih.gov This suggests a likely degradation pathway for this compound under UV irradiation would involve fragmentation of the heterocyclic ring.

| Condition | Compound Type | Observation | Degradation Products |

|---|---|---|---|

| Thermal (up to 220°C) | Parent 1,2,5-Thiadiazole | Stable mdpi.com | N/A |

| Thermal (>300°C) | 1,2,5-Thiadiazole 1,1-Dioxide | Decomposition mdpi.com | Sulfur Dioxide, Dinitriles mdpi.com |

| Photochemical (UV light) | Phenyl-substituted 1,2,5-Thiadiazole | Slow degradation mdpi.com | Benzonitrile, Sulfur mdpi.comnih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 4 Phenyl 1,2,5 Thiadiazole 3 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid in solution. ipb.pt One-dimensional (1D) techniques like ¹H and ¹³C NMR provide primary information about the chemical environment of hydrogen and carbon atoms, while two-dimensional (2D) experiments such as COSY, HSQC, and HMBC reveal connectivity and spatial relationships between atoms. nih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the phenyl and carboxylic acid protons. The aromatic protons of the phenyl group typically appear as a complex multiplet pattern in the range of δ 7.0-8.5 ppm. nih.govnih.gov The carboxylic acid proton is highly deshielded and appears as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, which disappears upon D₂O exchange. nih.gov

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. nih.gov The carbon of the carboxylic acid group (C=O) is expected to resonate at a significantly downfield position, typically in the δ 160-170 ppm range. The two carbon atoms of the 1,2,5-thiadiazole (B1195012) ring are expected to have characteristic chemical shifts between δ 150-165 ppm. nih.govdergipark.org.tr The carbons of the phenyl ring would appear in the aromatic region of δ 115-140 ppm. nih.gov

2D NMR: To unambiguously assign these resonances, 2D NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the phenyl ring's CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity between the phenyl ring, the thiadiazole ring, and the carboxylic acid group. For instance, correlations would be expected between the phenyl protons and the thiadiazole carbon to which the phenyl ring is attached.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, which is useful for assigning the ortho, meta, and para protons within the phenyl ring system. ipb.pt

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid Proton | ¹H NMR | > 10.0 | Broad singlet, D₂O exchangeable |

| Phenyl Protons | ¹H NMR | 7.0 - 8.5 | Multiplets |

| Carboxyl Carbon | ¹³C NMR | 160 - 170 | |

| Thiadiazole Carbons | ¹³C NMR | 150 - 165 | Two distinct signals |

| Phenyl Carbons | ¹³C NMR | 115 - 140 | Multiple signals |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the vibrations of the carboxylic acid group. A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orgvscht.cz The carbonyl (C=O) stretching vibration will appear as a strong, sharp band around 1760-1690 cm⁻¹. libretexts.org

Other key expected absorptions include:

Aromatic C-H stretch: Weak to medium bands just above 3000 cm⁻¹. vscht.cz

Aromatic C=C stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region. vscht.cz

Thiadiazole ring vibrations: The C=N stretching of the thiadiazole ring is expected around 1630 cm⁻¹. nih.gov C-S stretching vibrations are typically found at lower frequencies in the fingerprint region (< 700 cm⁻¹). nih.gov

O-H bend: A medium intensity band is expected between 1440-1395 cm⁻¹. libretexts.org

C-O stretch: A band for the C-O single bond of the carboxylic acid should appear in the 1320-1210 cm⁻¹ range. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds, such as the C=C bonds in the phenyl ring and the S-N bonds in the thiadiazole ring, often produce strong Raman signals, whereas the highly polar O-H and C=O bonds of the carboxylic acid group will be less intense. This makes Raman spectroscopy particularly useful for analyzing the skeletal structure of the molecule.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | IR | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O stretch | IR | 1760 - 1690 | Strong |

| Aromatic Ring | C-H stretch | IR/Raman | ~3100 - 3000 | Medium-Weak |

| Aromatic Ring | C=C stretch | IR/Raman | 1600 - 1450 | Medium-Weak |

| Thiadiazole Ring | C=N stretch | IR/Raman | ~1630 | Medium |

| Carboxylic Acid | C-O stretch | IR | 1320 - 1210 | Medium |

| Thiadiazole Ring | C-S stretch | IR/Raman | < 700 | Weak |

Electronic Spectroscopy (UV-Visible) and Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions originating from its aromatic systems—the phenyl ring and the 1,2,5-thiadiazole ring. rsc.org The conjugation between these two rings can lead to bathochromic (red) shifts in the absorption maxima compared to the individual, non-conjugated chromophores. rsc.org For similar 4,7-diarylbenzo[c] nih.govscilit.comcore.ac.ukthiadiazoles, absorption maxima (λmax) are observed around 380 nm. rsc.org For simpler 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, maxima are seen in the ultraviolet region (approx. 240-315 nm). nih.gov The presence of the carboxylic acid group, an electron-withdrawing group, can also influence the position and intensity of these absorption bands.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₉H₆N₂O₂S.

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information. nih.gov For this compound, common fragmentation pathways would likely involve:

Decarboxylation: A characteristic loss of CO₂ (44 Da) from the molecular ion is expected.

Loss of the carboxyl group: Fragmentation resulting in the loss of the entire COOH radical (45 Da).

Ring Fragmentation: Cleavage of the thiadiazole ring, potentially leading to the loss of species like NS or CS.

Phenyl Cation: The formation of the stable phenyl cation (C₆H₅⁺, m/z 77) is also a probable fragmentation pathway.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₆N₂O₂S |

| Exact Mass | 206.0150 |

| Nominal Mass | 206 |

| Predicted Fragment (m/z) | [M-CO₂]⁺, [M-COOH]⁺, [C₆H₅]⁺ |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. figshare.com

For this compound, an X-ray crystal structure would reveal:

The planarity of the thiadiazole ring and the dihedral angle between the thiadiazole and phenyl rings.

The geometry of the carboxylic acid group.

Crucially, the intermolecular interactions that govern the crystal packing. It is highly probable that the carboxylic acid groups will form strong intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers in the crystal lattice. Other non-covalent interactions, such as π-π stacking between phenyl rings, may also be present. mdpi.com

While a specific crystal structure for the title compound is not detailed in the provided sources, analysis of related thiadiazole structures confirms the utility of this method for unambiguous structural confirmation. nih.govnih.gov

Advanced hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and the comprehensive characterization of pure substances.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for purity assessment and the analysis of reaction mixtures containing this compound and its derivatives. nih.gov It provides the retention time of the compound from the LC separation and its mass-to-charge ratio from the MS detector, allowing for confident identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives of the title compound (e.g., its methyl ester), GC-MS can provide high-resolution separation and structural information based on characteristic fragmentation patterns.

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC): This hyphenated thermal analysis technique can provide information on the thermal stability, melting point, and decomposition profile of the compound. figshare.com

These advanced methods, used in concert, provide a complete and unambiguous characterization of this compound, from its fundamental molecular structure to its solid-state architecture and thermal properties.

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of novel compounds. dergipark.org.trnih.gov These methods are widely used to analyze the electronic structure, molecular geometry, and spectroscopic profiles of thiadiazole derivatives. dergipark.org.tracs.org

For a molecule like 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid, DFT calculations can determine key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. A smaller gap generally suggests higher reactivity.

Table 1: Representative Quantum Chemical Descriptors Calculated for Heterocyclic Compounds

| Descriptor | Typical Information Provided | Relevance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for electrophilic and nucleophilic attack |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. Conformational analysis involves mapping the molecule's potential energy surface by systematically rotating its flexible bonds. For this compound, the key torsional angles would be between the phenyl ring and the thiadiazole ring, and around the bond connecting the carboxylic acid group.

Studies on other bi-aryl heterocyclic systems often reveal the most stable (lowest energy) conformations. For instance, in an analysis of sulfonamide-1,2,4-thiadiazole derivatives, molecular modeling was used to identify low-energy conformers, showing a coplanar orientation of an NH group and the thiadiazole ring as energetically favorable. researchgate.net Similar studies on 4-phenyl-3H-1,3-thiazol-2-ol involved varying torsion angles in steps of 10° to calculate the molecular energy profile and determine the lowest-energy conformation. nih.gov This information is vital for understanding how the molecule presents itself for intermolecular interactions, such as those in a receptor binding pocket.

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling identifies the essential spatial arrangement of chemical features that a molecule must possess to exert a specific biological activity. The 1,2,5-thiadiazole (B1195012) ring itself can act as a constrained pharmacophore, a hydrogen-binding domain, and a two-electron donor system. nih.govresearchgate.net

Ligand-Based Modeling: This approach is used when the structure of the biological target is unknown. It involves aligning a set of active molecules and abstracting their common chemical features.

Structure-Based Modeling: When the 3D structure of the target protein is available, a pharmacophore can be derived from the key interactions observed between a known ligand and the protein's active site.

For example, a pharmacophore model developed for COX-2 inhibitors identified two aromatic rings and one hydrogen bond acceptor as crucial features. nih.gov In another study on 1,3,4-thiadiazole (B1197879) derivatives, pharmacophore mapping identified the hepatocyte growth factor receptor (c-Met) as a potential target, with the model consisting of hydrophobic areas and hydrogen bond acceptors/donors. nih.gov For this compound, a hypothetical pharmacophore would likely include the phenyl ring as a hydrophobic/aromatic feature, the carboxylic acid as a hydrogen bond donor/acceptor, and the nitrogen atoms of the thiadiazole ring as hydrogen bond acceptors.

Molecular Docking Simulations for Exploring Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is extensively used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. nih.govresearchgate.netuowasit.edu.iq

In studies involving thiadiazole derivatives, docking has been used to explore binding modes with various enzymes and receptors. For instance, docking of 1,2,4-thiadiazole (B1232254) antagonists into the human adenosine (B11128) A3 receptor revealed key hydrogen bonding interactions between the ligand and specific amino acid residues like Gln167 and Ser181. nih.gov Similarly, docking of other heterocyclic acids into the PPARγ receptor active site helped to rationalize their agonistic activity by identifying hydrogen bonds with residues such as Tyr473 and His323. dovepress.com

A docking simulation of this compound into a putative target would assess its binding energy and identify potential interactions. The carboxylic acid group would be expected to form strong hydrogen bonds or salt bridges with basic residues (like arginine or lysine), while the phenyl ring could engage in hydrophobic or π-π stacking interactions.

Table 2: Examples of Docking Studies on Thiadiazole Derivatives

| Compound Class | Protein Target | Key Interacting Residues | Reference |

|---|---|---|---|

| 1,2,4-Thiadiazole derivatives | Human Adenosine A3 Receptor | Gln167, Ser181, Phe168 | nih.gov |

| 1,3,4-Thiadiazole derivatives | Dihydrofolate Reductase (DHFR) | Ser59, Phe31 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models use molecular descriptors—numerical values that encode physicochemical, electronic, or steric properties—to predict the activity of new, untested compounds. ymerdigital.com

A QSAR study on 1,2,5-thiadiazole derivatives as M1 muscarinic agonists successfully developed a model using descriptors such as LogP (lipophilicity), molecular weight, and total energy. researchgate.net This model could predict the activity of compounds within its applicability domain. researchgate.net CoMFA is a 3D-QSAR technique that goes a step further by generating 3D fields around the molecules to represent their steric and electrostatic properties, providing a visual map of where structural modifications might enhance activity. While specific QSAR or CoMFA models for this compound are not documented, the methodology is well-established for this class of compounds. researchgate.netdoi.org

In Silico Prediction of Reactivity and Selectivity Profiles

The reactivity of a molecule can be predicted using electronic descriptors derived from quantum chemical calculations. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution and highlights electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

For the 1,2,5-thiadiazole ring system, studies on related oxidized derivatives (1,1-dioxides) have shown that the C=N double bonds are particularly vulnerable to attack by nucleophiles. mdpi.com While the electronic properties of the non-oxidized ring in this compound would differ, computational analysis can still identify the most likely sites for chemical reactions. The electron-withdrawing nature of the thiadiazole ring and the carboxylic acid group would influence the reactivity of the adjacent phenyl ring, potentially directing electrophilic substitution.

Analysis of Aromaticity and Electronic Descriptors within the 1,2,5-Thiadiazole Ring

The 1,2,5-thiadiazole ring is an aromatic heterocycle, and its aromaticity contributes significantly to its stability and electronic properties. nih.gov Computational methods can quantify aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring.

The electronic nature of the 1,2,5-thiadiazole ring is strongly electron-withdrawing. This property is crucial as it modulates the characteristics of the attached substituents. The presence of the phenyl group at position 4 and the carboxylic acid at position 3 will further influence the electron density distribution within the ring through resonance and inductive effects. Analysis of the electronic structure of 1,2,5-thiadiazole 1,1-dioxide derivatives shows significant delocalization of the unpaired electron when the molecule forms a radical anion, a property enhanced by fused aromatic systems. mdpi.com Such analyses provide deep insights into the fundamental electronic behavior of the heterocyclic core.

Exploration of Biological Activities and Underlying Mechanisms in Vitro Investigations

In Vitro Antimicrobial Activity against Bacterial and Fungal Strains

Thiadiazole derivatives have demonstrated a broad spectrum of antimicrobial activity, showing inhibitory effects against both pathogenic bacteria and fungi. mdpi.comnih.gov The aromaticity and structural stability of the thiadiazole ring are thought to contribute to its biological effectiveness. nih.gov

The antimicrobial potency of various thiadiazole derivatives has been quantified using standard methods to determine their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Further tests determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death.

Studies have shown that these compounds are active against a range of microbes. For instance, certain 1,2,4-triazole-5-thione and 1,3,4-thiadiazole (B1197879) derivatives have shown activity against Gram-positive bacteria such as Bacillus subtilis and fungi. nih.gov In one study, new derivatives of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole were synthesized and tested, with nine of the compounds showing potential activity against Gram-positive bacteria with MIC values ranging from 3.91 to 500 µg/mL. nih.gov Specifically, significant activity was noted against Micrococcus luteus (MIC = 3.91-31.25 µg/mL), Bacillus subtilis (MIC = 15.63-62.5 µg/mL), and Staphylococcus aureus (MIC = 15.63-125 µg/mL). nih.gov

Another study focusing on triazolo-based thiadiazole derivatives found their antibacterial activity to be more potent than reference drugs like ampicillin (B1664943) and streptomycin, with MIC values between 5 and 150 μg/mL and MBC values from 10 to 200 μg/mL. nih.gov Their antifungal activity was also notably high, proving up to 80-fold more effective than ketoconazole. nih.gov Similarly, imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives have displayed forceful antibacterial activities with very low MIC values of 0.03 µg/mL against S. aureus and B. subtilis, and 0.5 µg/mL against E. coli. mdpi.com

| Compound Type | Microorganism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 1,2,4-Triazole/1,3,4-Thiadiazole Derivatives | Gram-positive bacteria | 3.91 - 500 | nih.gov |

| Micrococcus luteus | 3.91 - 31.25 | nih.gov | |

| Bacillus subtilis | 15.63 - 62.5 | nih.gov | |

| Staphylococcus aureus | 15.63 - 125 | nih.gov | |

| Triazolo-based Thiadiazole Derivatives | Various Bacteria | 5 - 150 | nih.gov |

| Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole Derivatives | S. aureus, B. subtilis | 0.03 | mdpi.com |

| E. coli | 0.5 | mdpi.com |

The mechanisms underlying the antimicrobial effects of thiadiazole derivatives are varied. The presence of the sulfur ring in the chemical structure is believed to facilitate easy penetration of the microbial cell wall. mdpi.com One specific derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, was found to exert its antifungal activity by disrupting the biogenesis of the cell wall. nih.gov This disruption leads to an inability of the fungal cells to maintain their shape, causing them to form giant cells, flocculate, and leak protoplasmic material. nih.gov Spectral studies of cell walls from C. albicans treated with this compound suggested weakened interactions between β(1→3) and β(1→6) glucans, which impairs cell wall integrity. nih.gov

Other research points to the inhibition of essential enzymes. Molecular docking studies have suggested that 5-(hydroxyethyl)-methylthiazole kinase (ThiM) from Klebsiella pneumoniae is a potential antibacterial target. nih.gov This enzyme is crucial for the bacterial thiamine (B1217682) pyrophosphate (TPP) synthesis pathway, which is absent in humans, making it an attractive target for selective antibacterial agents. nih.gov Additionally, interactions with DNA have been observed; absorption spectra of certain thiadiazole derivatives showed changes upon the addition of CT-DNA, indicating a binding interaction that could interfere with DNA's secondary structure. rsc.org

In Vitro Anti-inflammatory Activity Profiling

Derivatives of thiadiazole have been investigated for their potential to mitigate inflammation, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

A primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist mainly in two isoforms: COX-1 and COX-2. dergipark.org.tr COX-1 is typically involved in maintaining normal physiological functions, while COX-2 is induced during inflammation. dergipark.org.trrsc.org Consequently, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. rsc.org

Several studies have synthesized and evaluated novel thiadiazole derivatives as selective COX-2 inhibitors. researchgate.netrsc.org Certain derivatives bearing sulfonamide moieties were identified as potent COX-2 inhibitors with high selectivity indices (SI) compared to the reference drug celecoxib. rsc.orgrsc.org For example, one methoxyphenyl piperazinyl derivative showed potent inhibition of both COX-1 (IC50 = 0.140 µM) and COX-2 (IC50 = 0.007 µM), resulting in a favorable selectivity index of 20.00. researchgate.net Another study identified a series of thiazole (B1198619) carboxamide derivatives, where one compound exhibited a COX-2 selectivity ratio of 2.766 with an IC50 value of 0.958 µM. acs.org In contrast, some 5-adamantylthiadiazole-based derivatives were found to be effective and selective COX-1 inhibitors, with IC50 values for the most active compounds being 1.08 µM and 1.12 µM, significantly more potent than ibuprofen (B1674241) (12.7 µM) and naproxen (B1676952) (40.10 µM). nih.gov

| Compound Type | Target | Activity (IC50, µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Methoxyphenyl piperazinyl derivative | COX-1 | 0.140 | 20.00 | researchgate.net |

| COX-2 | 0.007 | |||

| Thiazole carboxamide derivative (2a) | COX-1 | 2.65 | 2.766 | acs.org |

| COX-2 | 0.958 | |||

| 5-Adamantylthiadiazole derivative (3) | COX-1 | 1.08 | Selective for COX-1 | nih.gov |

| COX-2 | No action observed | |||

| 5-Adamantylthiadiazole derivative (4) | COX-1 | 1.12 | Selective for COX-1 | nih.gov |

| COX-2 | No action observed |

While direct enzyme inhibition is a key focus, the broader anti-inflammatory profile also involves the modulation of various inflammatory mediators. Research into the specific effects of 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid and its direct derivatives on the release and activity of cytokines, chemokines, and other mediators in cellular assays is an area that requires further detailed investigation to fully characterize their anti-inflammatory potential.

In Vitro Anticancer Activity against Diverse Cancer Cell Lines

The thiadiazole scaffold is recognized as a promising structure in the development of new anticancer agents. nih.govnih.gov Derivatives have been evaluated for their cytotoxic effects against a multitude of human cancer cell lines, demonstrating a range of potencies and selectivities.

Studies have reported the in vitro antiproliferative activity of thiadiazole derivatives against cell lines such as breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), colon cancer (LoVo, HCT-116), cervical cancer (HeLa), and leukemia (K562). nih.govmdpi.comnih.govtandfonline.comresearchgate.netnih.gov

For example, a novel 1,3,4-thiadiazole derivative, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, showed significant anti-proliferative effects with an IC50 value of 2.44 µM against the LoVo colon cancer cell line and 23.29 µM against the MCF-7 breast cancer cell line. mdpi.com Another compound, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide, displayed promising cytotoxicity against the A549 lung cancer cell line with an IC50 of 0.034 mmol L-1 and the MCF-7 cell line with an IC50 of 0.084 mmol L-1. nih.gov

Derivatives of 1,2,5-thiadiazole (B1195012) have also been assessed, with compounds showing potent activity against liver cancer (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines, with HepG2 being the most sensitive. researchgate.net The most potent derivatives in this study exhibited IC50 values as low as 6.43 µM against HepG2 cells. researchgate.net Furthermore, certain sulfur-substituted anthra[1,2-c] nih.govrsc.orgmdpi.comthiadiazole-6,11-dione derivatives were particularly effective against leukemia and prostate cancer cell lines, with growth inhibition (GI50) values ranging from 0.18 to 1.45 μM. nih.gov

| Compound Type | Cancer Cell Line | Activity (IC50 / GI50, µM) | Reference |

|---|---|---|---|

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | mdpi.com |

| MCF-7 (Breast) | 23.29 | ||

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | A549 (Lung) | 34 | nih.gov |

| MCF-7 (Breast) | 84 | ||

| 1,2,5-Thiadiazole Derivative (7c) | HepG2 (Liver) | 6.43 | researchgate.net |

| 4-(isopropylthio)anthra[1,2-c] nih.govrsc.orgmdpi.comthiadiazole-6,11-dione | Leukemia & Prostate Lines | 0.18 - 1.45 | nih.gov |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | HeLa (Cervical) | 12.4 | nih.gov |

| K562 (Leukemia) | 33 | nih.gov |

Assessment of Cytotoxicity and Antiproliferative Effects in Cell-Based Assays

The 1,3,4-thiadiazole scaffold is a core component in a variety of compounds evaluated for their anticancer properties. mdpi.com Derivatives of this heterocyclic system have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. Research has shown that these compounds can inhibit the growth of lung, colon, and liver cancer cells. nih.gov For instance, certain pyridine (B92270) derivatives incorporating the 1,3,4-thiadiazole ring exhibited antiproliferative activity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cell lines, with IC₅₀ values ranging from 2.03 to 37.56 μM. mdpi.comnih.gov

Similarly, novel amide derivatives of 1,3,4-thiadiazole have been synthesized and tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing notable anticancer activity. researchgate.net The mesoionic nature of the thiadiazole ring is thought to facilitate the crossing of cellular membranes, allowing these compounds to interact with intracellular biological targets. nih.govturkjps.org The antiproliferative activity of these derivatives is often selective, with some compounds showing high potency against cancer cells while having minimal toxic effects on normal cell lines, such as MRC-5 fibroblasts. nih.gov

The following table summarizes the in vitro antiproliferative activity of selected thiadiazole derivatives against various human cancer cell lines.

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| Thiazole/Thiadiazole Carboxamides | Various human cancer cells | Potent inhibition | nih.govresearchgate.net |

| 1,3,4-Thiadiazole-Pyridine Hybrids | HCT-116 (Colon Carcinoma) | 2.03–37.56 μM | mdpi.comnih.gov |

| 1,3,4-Thiadiazole-Pyridine Hybrids | Hep-G2 (Hepatocellular Carcinoma) | 2.03–37.56 μM | mdpi.comnih.gov |

| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (Lung Carcinoma) | Good antiproliferative activity | nih.gov |

| 1,2,4-Thiadiazole-1,2,4-Triazole Amides | MCF-7, MDA MB-231 (Breast) | 0.10–11.5 μM | nih.gov |

| 1,2,4-Thiadiazole-1,2,4-Triazole Amides | A549 (Lung), DU-145 (Prostate) | 0.10–11.5 μM | nih.gov |

Mechanistic Studies on Apoptosis Induction and Cell Cycle Arrest

Thiadiazole derivatives exert their antiproliferative effects through various mechanisms, including the induction of apoptosis and disruption of the cell cycle. turkjps.org Studies on the most active derivatives have revealed that they can cause a significant increase in the population of cells in the subG1 phase of the cell cycle, which is indicative of apoptosis. nih.gov The induction of cell death in cancer cell lines like HL-60 (promyelocytic leukemia) is believed to be dependent on the activation of key executioner enzymes such as caspase-3 and caspase-8. nih.gov

Further investigations into promising 1,3,4-thiadiazole compounds have demonstrated an ability to cause cell cycle arrest at the G2/M phase in breast cancer (MCF-7) cells. nih.gov This arrest is often accompanied by DNA fragmentation, a hallmark of apoptosis. nih.gov For example, treatment of MCF-7 cells with a potent thiadiazole derivative led to a 114-fold increase in early apoptotic cells. nih.gov Other related compounds have been shown to induce cell cycle progression through the G1 phase into the S phase in lung carcinoma cells. nih.gov These findings suggest that thiadiazole-based compounds can interfere with normal cell cycle progression and trigger programmed cell death pathways in cancer cells.

Interference with DNA Replication and Transcriptional Processes

A key aspect of the biological activity of thiadiazole derivatives is their structural similarity to naturally occurring biomolecules. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), which is a fundamental component of nucleic acids (thymine, cytosine, and uracil). mdpi.comnih.govnih.gov This structural mimicry allows thiadiazole derivatives to potentially interfere with processes related to DNA replication and transcription. mdpi.comnih.govnih.gov By disrupting the synthesis or function of nucleic acids, these compounds can inhibit the proliferation of rapidly dividing cells, such as cancer cells. nih.gov

Other Biologically Relevant In Vitro Activities (e.g., Antiviral, Anticonvulsant, Antiparasitic)

Beyond their anticancer properties, compounds featuring the thiadiazole core have been investigated for a wide spectrum of other in vitro biological activities. The versatility of the thiadiazole scaffold allows for its incorporation into molecules with diverse therapeutic potential.

Anticonvulsant Activity : Numerous studies have highlighted the significant anticonvulsant properties of 1,3,4-thiadiazole derivatives. frontiersin.orgnih.govnih.gov These compounds have been evaluated in various in vivo models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests, demonstrating their potential to protect against seizures. nih.govnih.gov Some derivatives have shown high efficacy with low associated neurotoxicity. frontiersin.orgresearchgate.net

Antiviral Activity : The thiadiazole nucleus is a component of several compounds screened for antiviral efficacy. nih.govmdpi.com The structural similarity to pyrimidines may contribute to their ability to inhibit viral replication. mdpi.commdpi.com

Antiparasitic Activity : Certain thiadiazole compounds have demonstrated antileishmanial activity, indicating potential applications in treating parasitic infections. nih.gov

Antimicrobial Activity : A broad range of antimicrobial activities has been reported for thiadiazole derivatives. They have shown efficacy against various strains of bacteria and fungi, making them candidates for the development of new anti-infective agents. mdpi.commdpi.com

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of thiadiazole derivatives. Research has focused on understanding how chemical modifications to the core structure and its substituents influence biological activity, with the goal of enhancing potency and selectivity. nih.gov

For anticancer agents, SAR studies have revealed that the nature of the substituents on both the thiadiazole ring and any associated phenyl rings significantly impacts cytotoxicity. mdpi.comnih.gov For example, in a series of 2,5-disubstituted 1,3,4-thiadiazoles, the presence of a phenyl, para-tolyl, or para-methoxyphenyl group at one position had a favorable effect on anticancer activity against A549 lung cancer cells. mdpi.com Similarly, the development of thiadiazole-based c-Met kinase inhibitors involved several cycles of SAR optimization to identify the most promising inhibitor. nih.govresearchgate.net These studies guide medicinal chemists in designing more effective and targeted therapeutic agents.

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The specific placement and chemical nature of substituents on the thiadiazole and phenyl rings are critical determinants of biological efficacy and selectivity.

Halogen Substitution : The type and position of halogen atoms can dramatically alter activity. In one study of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives, replacing a chlorine atom with a fluorine atom on the phenyl ring led to an increase in anticancer activity. nih.gov

Phenyl Ring Substitution : The substitution pattern on a phenyl ring attached to the thiadiazole core is a key factor. For anticonvulsant activity, it was noted that chlorine substitution on a benzyl (B1604629) thiol ring and bromine substitution on a phenyl urea (B33335) ring were associated with good activity. frontiersin.org For anticancer effects, substitution at the ortho position of a 5-phenyl fragment with a hydrogen-bonding group was found to be important for the antiproliferative effect. mdpi.com

Carboxylic Acid Moiety : The presence and position of a carboxylic acid group can influence potency. In a series of 1,2,4-oxadiazole (B8745197) derivatives (structurally related to thiadiazoles), a compound with a 4-COOH group showed improved inhibitory activity against a viral protease compared to analogues with cyano or methoxy (B1213986) groups. ipbcams.ac.cn Changing the position from 4-COOH to 3-COOH resulted in comparable potency. ipbcams.ac.cn

This detailed analysis of substitution patterns allows for the rational design of new derivatives with optimized potency and a more desirable biological profile.

Advanced Applications in Materials Science and Agrochemical Research

Incorporation into Novel Polymeric Architectures and Advanced Coatings

The incorporation of various thiadiazole derivatives into polymeric structures is a known strategy for developing materials with specific functionalities. The inherent thermal stability and chemical resilience of the thiadiazole ring make it an attractive component for high-performance polymers. nih.gov However, specific studies detailing the synthesis of polymers or advanced coatings using 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid as a monomer or additive are not readily found.

Design of Materials with Enhanced Chemical Resistance and Durability

Theoretically, the stable aromatic nature of both the phenyl and thiadiazole rings could impart significant chemical resistance and durability to a polymer matrix. Thiadiazoles are recognized for their resistance to oxidation and their ability to function as corrosion inhibitors. isres.org These general properties of the thiadiazole class suggest that polymers incorporating the this compound structure could exhibit enhanced protective properties, though empirical data for this specific compound is lacking.

Role as Precision Reagents in Analytical Chemistry Methodologies

While some thiadiazole derivatives serve as chelating agents for metal detection, there is no specific information available on the use of this compound as a precision reagent in analytical chemistry. The presence of nitrogen and sulfur atoms, along with the carboxylic acid group, provides potential coordination sites for metal ions, suggesting it could be investigated for such purposes.

Development as Building Blocks in Next-Generation Agricultural Chemicals

The thiadiazole ring is a prominent feature in a variety of agricultural chemicals, including fungicides, herbicides, and nematicides. isres.orgresearchgate.net The 1,2,5-thiadiazole (B1195012) isomer, in particular, has been investigated for its herbicidal and nematicidal activities. google.comgoogle.com

Rational Design of Fungicides and Pesticides with Targeted Mechanisms

Research has demonstrated that various substituted thiadiazole compounds exhibit significant fungicidal properties. isres.org A US patent from 1985 describes nematicidal activity for a class of 3-substituted-4-phenyl-1,2,5-thiadiazoles, which share the core structure of the compound . google.com This indicates that the 4-phenyl-1,2,5-thiadiazole skeleton has been recognized for its potential in crop protection. However, specific studies on the rational design of fungicides or pesticides derived directly from the carboxylic acid form are not detailed in the available literature.

Utility as Versatile Ligands in Coordination Chemistry and Metal-Organic Frameworks

The field of coordination chemistry frequently utilizes heterocyclic compounds containing nitrogen and sulfur as ligands for the synthesis of metal complexes and Metal-Organic Frameworks (MOFs). The heteroatoms in the thiadiazole ring, combined with the oxygen atoms of the carboxylic acid group, make this compound a potential multidentate ligand.

Thiadiazole-based ligands have been successfully used to construct MOFs with applications in luminescence and catalysis. nih.gov For instance, complexes involving thiazole-4-carboxylic acid have been studied, demonstrating the utility of similar structures in forming coordination polymers. dntb.gov.ua While these examples show the potential of the thiadiazole-carboxylic acid motif, specific research on MOFs or coordination complexes synthesized with this compound as the ligand is not currently published.

Q & A

Q. What are the established synthetic routes for 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves refluxing precursors like 3-formyl-1H-indole-2-carboxylic acid with thiazolidinone derivatives in acetic acid and sodium acetate, followed by recrystallization from DMF/acetic acid mixtures . Optimization focuses on:

- Reagent stoichiometry : Using 1.1–1.2 equivalents of aldehyde derivatives to minimize side reactions .

- Temperature and time : Prolonged reflux (3–5 hours) ensures complete cyclization, while shorter times may leave intermediates unreacted .

- Workup : Recrystallization from polar solvents (e.g., acetic acid) improves purity, as evidenced by melting point consistency (201–203°C) .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

Key methods include:

- Spectroscopy : IR and UV spectra confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- Chromatography : Paper or HPLC chromatography identifies impurities, with purity ≥95% achievable via recrystallization .

- Melting point analysis : Sharp melting points (e.g., 201–203°C) correlate with crystallinity and purity .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Moisture sensitivity : Store in desiccators to prevent hydrolysis of the thiadiazole ring .

- Temperature : Stable at room temperature but degrade under prolonged heat (>100°C) .

- Light exposure : Protect from UV light to avoid photolytic decomposition of the aromatic-thiadiazole system .

Advanced Research Questions

Q. How do reaction conditions influence the formation of ureido vs. amino derivatives in this compound synthesis?

- Reaction time : Shorter reflux periods (1 hour) favor ureido intermediates (e.g., 4-benzylureido derivatives), while extended heating (6.5 hours) cleaves ureido groups to yield amino derivatives .

- Base treatment : Aqueous NaOH at room temperature hydrolyzes ureido groups to amino acids (e.g., 4-amino-1,2,5-thiadiazole-3-carboxylic acid) .

- Amine selection : Benzylamine forms stable carboxamides, whereas hydrazine produces hydrazides, altering regioselectivity .

Q. What mechanistic insights explain the base-induced cleavage of ureido groups in thiadiazole derivatives?

Alkaline cleavage involves nucleophilic attack by hydroxide ions on the ureido carbonyl, forming a tetrahedral intermediate that collapses to release ammonia or amines. This is supported by isolation of 4-amino derivatives after base treatment . Computational studies (e.g., DFT) could model electron-deficient sites in the thiadiazole ring to predict reactivity .

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

Discrepancies often arise from:

- Purity of starting materials : ≥97% purity reagents reduce side-product formation .

- Scale effects : Milligram-scale reactions may suffer from inefficient mixing versus gram-scale .

- Workup variations : Differences in recrystallization solvents (acetic acid vs. DMF) impact yield and purity .

Q. What strategies enhance aqueous solubility for biological assays?

- Salt formation : Sodium or potassium salts increase solubility via ionization of the carboxylic acid group .

- Co-solvents : Use DMSO (≤10% v/v) to maintain solubility without denaturing proteins .

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the phenyl ring while monitoring activity .

Q. How can computational chemistry predict reactivity in nucleophilic substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.